molecular formula C10H14BCl2N B14313111 N-Butyl-1,1-dichloro-N-phenylboranamine CAS No. 115151-89-8

N-Butyl-1,1-dichloro-N-phenylboranamine

Cat. No.: B14313111
CAS No.: 115151-89-8
M. Wt: 229.94 g/mol
InChI Key: ULSYQKFMTBDRRB-UHFFFAOYSA-N
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Description

N-Butyl-1,1-dichloro-N-phenylboranamine is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound contains a boron atom bonded to a phenyl group, a butyl group, and two chlorine atoms, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-1,1-dichloro-N-phenylboranamine typically involves the reaction of phenylboronic acid with butylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-1,1-dichloro-N-phenylboranamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the compound into borane derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl lithium or Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and various substituted boranes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Butyl-1,1-dichloro-N-phenylboranamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Butyl-1,1-dichloro-N-phenylboranamine exerts its effects involves the formation of stable complexes with various molecular targets. The boron atom in the compound can form coordinate bonds with electron-rich species, facilitating various chemical transformations. The pathways involved often include the activation of molecular oxygen or the formation of reactive intermediates that can undergo further reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in structure but lacks the butyl and dichloro groups.

    Butylboronic Acid: Contains a butyl group but lacks the phenyl and dichloro groups.

    Dichlorophenylborane: Contains the phenyl and dichloro groups but lacks the butyl group.

Uniqueness

N-Butyl-1,1-dichloro-N-phenylboranamine is unique due to its combination of a phenyl group, a butyl group, and two chlorine atoms bonded to a boron atom. This unique structure imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations and applications.

Properties

CAS No.

115151-89-8

Molecular Formula

C10H14BCl2N

Molecular Weight

229.94 g/mol

IUPAC Name

N-butyl-N-dichloroboranylaniline

InChI

InChI=1S/C10H14BCl2N/c1-2-3-9-14(11(12)13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3

InChI Key

ULSYQKFMTBDRRB-UHFFFAOYSA-N

Canonical SMILES

B(N(CCCC)C1=CC=CC=C1)(Cl)Cl

Origin of Product

United States

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